

# Origin and Formation Mechanism of Tioconazole Related Compound A

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## Compound of Interest

Compound Name: Tioconazole Related Compound A

CAS No.: 61709-33-9

Cat. No.: B591757

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## Executive Summary

**Tioconazole Related Compound A** (EP/USP Impurity A) is a critical process-related impurity found in the synthesis of Tioconazole. Chemically identified as 1-[2-(2,4-dichlorophenyl)-2-[(thiophen-3-yl)methoxy]ethyl]-1H-imidazole, it differs from the API solely by the absence of a chlorine atom at the C2 position of the thiophene ring.[1]

Its formation is not due to degradation of the final product but is a carryover impurity originating from the synthesis of the key alkylating intermediate, 2-chloro-3-(chloromethyl)thiophene.[1] Incomplete chlorination of the thiophene precursor leads to the formation of a des-chloro alkylating agent, which competes with the desired reagent during the final coupling step.

## Chemical Identity & Structural Comparison[2][3][4]

The structural distinction lies in the thiophene moiety. This seemingly minor difference significantly alters the impurity's polarity and retention time in reverse-phase chromatography.

Feature	Tioconazole (API)	Related Compound A (Impurity)
IUPAC Name	1-[2-[(2-chloro-3-thienyl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole	1-[2-[(thiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]-1H-imidazole
Molecular Formula	C <sub>16</sub> H <sub>13</sub> Cl <sub>3</sub> N <sub>2</sub> OS	C <sub>16</sub> H <sub>14</sub> Cl <sub>2</sub> N <sub>2</sub> OS
Molecular Weight	387.71 g/mol	353.27 g/mol
Key Difference	Chlorine at Thiophene C2	Hydrogen at Thiophene C2 (Des-chloro)
Origin	Target Synthesis Product	Competitive Side Reaction

## Synthetic Pathway and Mechanism of Formation

The formation of Related Compound A is best understood by analyzing the convergent synthesis of Tioconazole, which involves the coupling of an imidazole-alcohol intermediate with a thiophene alkyl halide.

### The Root Cause: Precursor Synthesis

The critical intermediate for Tioconazole is 2-chloro-3-(chloromethyl)thiophene (Intermediate B).[1] This is typically synthesized from 3-methylthiophene.[1]

- Ring Chlorination: 3-methylthiophene is chlorinated (e.g., using SO2Cl2 or Cl2) to introduce the chlorine at the C2 position.
- Side Chain Halogenation: The methyl group is then halogenated (chlorinated or brominated) to form the alkylating agent.

The Defect: If Step 1 (Ring Chlorination) is incomplete, unreacted 3-methylthiophene is carried forward. In Step 2, this impurity is also halogenated, forming 3-(chloromethyl)thiophene.[1] This

"silent" impurity is structurally homologous to the desired intermediate and difficult to remove by distillation.

## The Formation Event: Competitive Alkylation

In the final step of Tioconazole synthesis, the alcohol intermediate (Intermediate A) is treated with a base (e.g., NaH in DMF) to form an alkoxide, which then attacks the alkyl halide.

- Main Reaction: Alkoxide + 2-chloro-3-(chloromethyl)thiophene

Tioconazole[1]

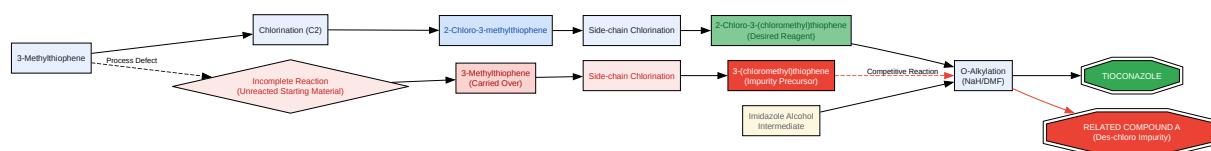
- Impurity Reaction: Alkoxide + 3-(chloromethyl)thiophene

Related Compound A[1]

Because the reactivity of the des-chloro alkyl halide is comparable to the desired reagent, the ratio of Impurity A in the final product correlates linearly with the purity of the thiophene starting material.

## Mechanistic Visualization

The following diagram illustrates the parallel pathways leading to the API and the impurity.



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Figure 1: Parallel synthesis pathways showing the propagation of the des-chloro defect from starting material to final impurity.[1]

## Analytical Characterization & Detection

Detecting Related Compound A requires high-resolution liquid chromatography (HPLC) due to its structural similarity to the API.

### HPLC Method Parameters (USP/EP Aligned)

Standard pharmacopoeial methods utilize reverse-phase chromatography.[1] The absence of the chlorine atom makes Related Compound A slightly more polar than Tioconazole, typically resulting in a shorter retention time (Relative Retention Time, RRT

0.8 - 0.9).[1]

Parameter	Condition
Column	C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm (e.g., Hypersil ODS)
Mobile Phase	Methanol : Water : Ammonium Acetate buffer
Detection	UV at 230 nm (Imidazole absorption)
Flow Rate	1.0 - 1.5 mL/min
Elution Order	Impurity A Tioconazole Impurity B/C

### Identification Protocol

- Standard Injection: Inject USP **Tioconazole Related Compound A** RS to establish retention time.
- Spiking Study: Spike the pure API with the standard to verify resolution ( ).
- Mass Spectrometry: In LC-MS, Tioconazole shows a characteristic isotopic cluster for 3 chlorine atoms (

).[1] Related Compound A will show a cluster for only 2 chlorine atoms, with a mass shift of -34 Da.[1]

## Control and Mitigation Strategies

Since Related Compound A is formed via a parallel synthesis pathway, it cannot be easily removed by recrystallization of the final Tioconazole salt without significant yield loss. Control must be exerted upstream.

- Starting Material Specification: Establish a strict limit for 3-methylthiophene in the 2-chloro-3-methylthiophene starting material (e.g.,

).[1]

- In-Process Control (IPC): Monitor the chlorination of 3-methylthiophene by GC. The reaction must be driven to completion.
- Purification of Intermediate: If the des-chloro precursor is detected in the alkylating agent (2-chloro-3-chloromethylthiophene), fractional distillation is required before the coupling step.[1]

## References

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